molecular formula C23H17Cl2N3O2S2 B2730141 5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(5-chloropyridin-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 380170-49-0

5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(5-chloropyridin-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2730141
CAS No.: 380170-49-0
M. Wt: 502.43
InChI Key: YZRMNDWBJXBTCP-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that features a unique combination of sulfur, chlorine, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with thiourea and subsequent cyclization with 2-chloropyridine derivatives can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve the use of high-throughput synthesis techniques, such as microwave-assisted synthesis or flow chemistry, to optimize reaction conditions and improve yields. These methods can significantly reduce reaction times and enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chlorine atoms can produce various substituted derivatives .

Scientific Research Applications

2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with sulfur and nitrogen atoms, such as:

Uniqueness

What sets 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one apart is its unique combination of functional groups and its potential for diverse biological activities. The presence of both sulfur and chlorine atoms within the same molecule provides opportunities for further chemical modifications and the development of new derivatives with enhanced properties .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O2S2/c24-14-7-5-13(6-8-14)17(29)12-31-23-27-21-20(16-3-1-2-4-18(16)32-21)22(30)28(23)19-10-9-15(25)11-26-19/h5-11H,1-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRMNDWBJXBTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=NC=C(C=C4)Cl)SCC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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